2-Bromo-3'-hydroxyacetophenone
Overview
Description
2-Bromo-3’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is a derivative of acetophenone, where the acetyl group is substituted with a bromine atom at the second position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3’-hydroxyacetophenone can be synthesized through the bromination of 3’-hydroxyacetophenone. The reaction typically involves the use of bromine in acetic acid as the solvent. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-3’-hydroxyacetophenone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-hydroxyacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is 2-bromo-3’-hydroxybenzaldehyde.
Reduction: The major product is 2-bromo-3’-hydroxyphenylethanol
Scientific Research Applications
2-Bromo-3’-hydroxyacetophenone is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including pyrrole-3-carboxylic acids and disubstituted oxadiazolylindole derivatives
Pharmaceutical Research: It is used in the development of anti-inflammatory, analgesic, and nitric oxide-releasing agents
Biological Studies: It acts as an inhibitor for enzymes such as tyrosine kinase and methionine aminopeptidase, making it valuable in biochemical research
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3’-hydroxyacetophenone involves its interaction with various molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5’-Bromo-2’-hydroxyacetophenone
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 3’,5’-Dimethoxy-4’-hydroxyacetophenone
Comparison:
- 5’-Bromo-2’-hydroxyacetophenone: Similar structure but with the bromine and hydroxyl groups at different positions. It has different reactivity and applications.
- 2-Bromo-2’,4’-dihydroxyacetophenone: Contains an additional hydroxyl group, which affects its solubility and reactivity.
- 3’,5’-Dimethoxy-4’-hydroxyacetophenone: Contains methoxy groups instead of bromine, leading to different chemical properties and uses .
2-Bromo-3’-hydroxyacetophenone stands out due to its unique combination of bromine and hydroxyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-bromo-1-(3-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSGFQQGKPTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426038 | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-37-4 | |
Record name | 2-Bromo-1-(3-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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